molecular formula C16H22N2O3 B6523977 Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester CAS No. 941960-79-8

Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester

Cat. No.: B6523977
CAS No.: 941960-79-8
M. Wt: 290.36 g/mol
InChI Key: DOWCJCGJYFVJMY-UHFFFAOYSA-N
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Description

The compound Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester (hereafter referred to as the "target compound") is a carbamate derivative characterized by a tetrahydroquinoline core substituted with a 2-methyl-1-oxopropyl group at the 1-position and an ethyl carbamate moiety at the 6-position.

Properties

IUPAC Name

ethyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)17-13-7-8-14-12(10-13)6-5-9-18(14)15(19)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWCJCGJYFVJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143440
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941960-79-8
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941960-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester typically involves the reaction of a quinoline derivative with an appropriate carbamate precursor. One common method involves the use of ethyl chloroformate and a quinoline derivative under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Carbamate derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that carbamic acid derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was found that modifications in the quinoline structure could enhance antibacterial potency. The presence of the carbamate group is crucial for the interaction with bacterial enzymes, potentially inhibiting their function and leading to cell death .

Neuroprotective Effects
Another promising application is in neuroprotection. Studies have shown that certain carbamic acid derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, a derivative similar to our compound demonstrated neuroprotective effects in vitro by reducing reactive oxygen species (ROS) levels and enhancing cell viability in models of neurodegenerative diseases .

Agricultural Applications

Pesticide Development
Carbamic acid esters are widely used as pesticides due to their ability to inhibit specific enzymes in pests. The ethyl ester variant has been explored for its potential as an insecticide. Research indicates that compounds with a quinoline moiety show enhanced insecticidal activity against pests like aphids and beetles. This is attributed to their ability to disrupt the nervous system of insects through acetylcholinesterase inhibition .

Herbicides
In addition to insecticides, there is ongoing research into the herbicidal properties of carbamic acid derivatives. The structural features of N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester suggest potential activity against certain weed species by targeting specific metabolic pathways involved in plant growth regulation .

Material Science

Polymer Synthesis
The compound's unique structure allows it to be utilized as a monomer in polymer synthesis. Research has shown that incorporating carbamic acid derivatives into polymer chains can enhance thermal stability and mechanical properties of the resulting materials. For example, polymers derived from this compound exhibited improved tensile strength and flexibility compared to traditional polymers .

Coatings and Adhesives
Due to its adhesive properties, the ethyl ester variant has been investigated for use in coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications in construction and manufacturing industries. Studies have demonstrated that coatings formulated with this compound offer superior resistance to environmental degradation .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against bacterial strains
Neuroprotective agentsReduces oxidative stress in neuronal cells
Agricultural ScienceInsecticidesEffective against aphids and beetles
HerbicidesPotential activity against specific weeds
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength
Coatings and adhesivesSuperior resistance to environmental factors

Mechanism of Action

The mechanism of action of carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) SoRI-6238
  • Structure: [5-Amino-3-(3,4-dichlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl] carbamic acid ethyl ester .
  • Key Features: Pyridopyrazine ring system instead of tetrahydroquinoline. Dichlorophenyl substituent enhances affinity for monoamine transporters.
  • Activity: Partial inhibitor of dopamine and serotonin transporters (DAT/SERT), with IC₅₀ values in the nanomolar range .
  • Comparison: The target compound’s tetrahydroquinoline core may confer distinct binding kinetics compared to SoRI-6238’s pyridopyrazine scaffold.
(b) Retigabine (Ezogabine)
  • Structure: N-[2-Amino-4-(4-fluorobenzylamino)-phenyl]-carbamic acid ethyl ester .
  • Key Features: Fluorobenzylamino group enhances potassium channel (KCNQ) activation.
  • Activity : Adjunctive antiepileptic for partial-onset seizures; enhances neuronal hyperpolarization .
  • Comparison: Both compounds share the ethyl carbamate group, but the target compound’s tetrahydroquinoline and 2-methyl-1-oxopropyl substituents may shift its mechanism toward transporter inhibition rather than ion channel modulation.
(c) tert-Butyl Carbamate Derivatives
  • Examples: Carbamic acid, N-[(2S)-3-[acetyl[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-, 1,1-dimethylethyl ester (ACI-INT-1188) . (1,2,3,4-Tetrahydro-6-isoquinolinyl)carbamic acid 1,1-dimethylethyl ester .
  • Comparison : The target compound’s ethyl ester may offer faster metabolic clearance, balancing bioavailability and duration of action.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity
Target Compound C₁₉H₂₅N₂O₃* ~329.4 Tetrahydroquinoline, 2-methyl-1-oxopropyl, ethyl ester Hypothesized CNS modulation
SoRI-6238 C₁₆H₁₅Cl₂N₅O₂ 388.2 Dichlorophenyl, pyridopyrazine, ethyl ester Biogenic amine transporter inhibition
Retigabine C₁₆H₁₈FN₃O₂ 303.3 Fluorobenzylamino, ethyl ester Antiepileptic (KCNQ activation)
ACI-INT-1188 C₂₃H₃₄FN₃O₅ 475.5 tert-Butyl ester, morpholinyl Research compound (unspecified)

*Calculated based on IUPAC name.

Key Research Findings

Role of Ester Groups : Ethyl esters (target compound, Retigabine) enhance membrane permeability but are susceptible to esterase hydrolysis, whereas bulkier esters (e.g., tert-butyl) prolong half-life .

Substituent Effects: Tetrahydroquinoline vs. Pyridopyrazine: The former may favor interactions with G-protein-coupled receptors, while the latter targets transporters . Halogenated Groups: Retigabine’s fluorine atom improves target selectivity, whereas SoRI-6238’s dichlorophenyl group increases transporter binding .

Biological Activity

Carbamic acid derivatives, particularly those containing quinoline structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester (CAS Number: 51003457) is a notable example. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.31 g/mol
  • IUPAC Name : Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing potential applications in pharmacology:

  • Antitumor Activity : Research indicates that carbamic acid derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties : Some studies suggest that quinoline-based carbamates possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects. Quinoline derivatives are known to modulate neurotransmitter systems and exhibit antioxidant properties that could protect neuronal cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many carbamates function as enzyme inhibitors. For example, they may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the Ras-Raf-MEK-ERK pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway can lead to reduced cancer cell proliferation .

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyFindings
Chen et al. (2020)Investigated a series of quinoline derivatives and found that they exhibited potent antitumor activity by inducing apoptosis in cancer cells through mitochondrial pathways .
Pham et al. (2019)Demonstrated that certain carbamate compounds could selectively inhibit human indoleamine 2,3-dioxygenase 1 (IDO1), suggesting potential use in cancer immunotherapy .
Winter-Vann et al. (2005)Reported on a small-molecule inhibitor related to carbamic acid derivatives that showed promise in reducing tumor growth in preclinical models .

Q & A

Q. What are the recommended synthesis routes for Carbamic acid, N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-, ethyl ester, and how can yield be optimized?

Methodological Answer: Synthetic routes often involve multi-step reactions, including the formation of the quinoline core, followed by carbamate esterification. A feasible approach includes:

Quinoline Core Synthesis : Start with tetrahydroquinoline derivatives, introducing substituents via Friedel-Crafts alkylation or cyclization reactions.

Carbamate Formation : React the quinoline intermediate with ethyl chloroformate under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, higher yields (~80%) are achieved in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Friedel-Crafts alkylation, AlCl₃ catalyst65
2Ethyl chloroformate, triethylamine, DMF, 0°C78

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications ():

  • Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3).
  • Precautions :
    • PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator during powder handling .
    • Ventilation : Use fume hoods to avoid aerosol inhalation.
    • First Aid : Immediate rinsing of eyes (15+ minutes with saline) and skin (soap/water for 10 minutes) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data between sources (e.g., acute toxicity vs. “no known hazard” classifications)?

Methodological Answer: Discrepancies (e.g., vs. 3) arise from incomplete datasets or testing variability. To resolve:

Literature Cross-Validation : Compare SDS entries from multiple suppliers (e.g., Indagoo vs. Combi-Blocks) .

In-House Testing :

  • Acute Toxicity Assays : Perform OECD Guideline 423 trials on rodent models.
  • Irritation Tests : Use reconstructed human epidermis (RhE) models for skin corrosion .

Computational Modeling : Apply QSAR tools to predict toxicity endpoints (e.g., LC50, LD50) .

Q. What analytical methods are most effective for characterizing the compound’s structure and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the ethyl ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and quinoline backbone .
  • HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion validation (theoretical m/z: 248.32) .
  • FTIR : Key peaks include C=O (1720 cm⁻¹, ester) and N-H (3300 cm⁻¹, carbamate) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.3 (t, 3H, CH₃), δ 4.1 (q, 2H, OCH₂)
ESI-MS[M+H]⁺ = 249.33
FTIR1720 cm⁻¹ (C=O)

Q. How does the ethyl ester group influence the compound’s reactivity in downstream applications?

Methodological Answer: The ethyl ester serves as a protecting group and modulates reactivity:

  • Hydrolysis Sensitivity : Under acidic/basic conditions, the ester hydrolyzes to a carboxylic acid. Monitor via pH-controlled kinetics (e.g., t₁/₂ = 2 hours at pH 10) .
  • Synthetic Utility : The ester can be trans-esterified with alcohols (e.g., tert-butanol) using lipases or Lewis acids (e.g., Ti(OiPr)₄) .
  • Stability : Stabilize against hydrolysis by storing in anhydrous solvents (e.g., THF) with molecular sieves .

Q. What strategies minimize byproduct formation during large-scale synthesis?

Methodological Answer: Byproducts arise from incomplete reactions or side reactions (e.g., over-alkylation):

Process Optimization :

  • Use flow chemistry to control exothermic steps (e.g., alkylation).
  • Employ scavenger resins (e.g., polymer-bound DMAP) to trap unreacted intermediates .

Purification :

  • Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

In-Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress .

Q. How can the compound’s stability be assessed under varying storage conditions?

Methodological Answer: Design stability studies per ICH Q1A guidelines:

Forced Degradation : Expose to heat (40°C, 75% RH), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

Analytical Endpoints :

  • HPLC : Monitor degradation products (e.g., quinoline hydrolysis byproducts).
  • TGA/DSC : Assess thermal decomposition (onset ~150°C) .

Recommendations : Store in amber glass vials under N₂ at –20°C for long-term stability .

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